7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods have been explored to access this compound. Notably, a metal-free sequential decarbonylative annulation of N-cyanamides has been reported for constructing 2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones . This synthetic route provides a valuable strategy for accessing this privileged heterocycle.
Molecular Structure Analysis
The molecular structure of 7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one consists of a bicyclic system, comprising a pyrrole ring fused with a quinazoline ring. The hydroxy group at position 7 adds polarity to the molecule, potentially influencing its interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- The compound exhibits a planar structure in the phenyl ring, and the pyrimidine ring deviates slightly from planarity. The five-membered ring adopts a conformation intermediate between a half-chair and an envelope. Such structural features are important for understanding the chemical behavior and potential applications of the compound in various fields (Magotra et al., 1996).
Synthesis Methodology
- A regioselective synthesis method for structural analogs of the compound, which resemble naturally occurring vasicinone alkaloids, has been developed. This method can be useful for designing natural product-like compound libraries (Vaskevych et al., 2021).
Antimicrobial Activity
- Arylidene- and arylhydroxymethyl derivatives of the compound have been synthesized and shown promising antimicrobial activity against various pathogens, including S. aureus, E. coli, Bacillus cereus, Candida albicans, and Pseudomonas aeruginosa. This suggests potential for developing new bactericides (Ortikov et al., 2017).
Natural Product Analog Synthesis
- Improved scalable synthetic routes to natural product analogs of the compound have been reported. The applicability of these methods to analog synthesis and related natural products is explored, along with the reactivity of the scaffold to various electrophilic reagents (Sutherell & Ley, 2016).
Crystal Structure
- Detailed crystal structure analysis of derivatives of the compound has been conducted, providing insights into the molecular arrangements and interactions that could influence its chemical properties and applications (Elmuradov et al., 2010).
Novel Alkaloid Synthesis
- The synthesis of new pyrroloquinazoline alkaloids, including analogs of the compound, has been achieved. These alkaloids could have potential applications in various pharmacological and biological studies (Thappa et al., 1996).
Eigenschaften
IUPAC Name |
7-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-7-3-4-9-8(6-7)11(15)13-5-1-2-10(13)12-9/h3-4,6,14H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCUZSXEGWDCGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)O)C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585913 | |
Record name | 7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85654-22-4 | |
Record name | 7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.